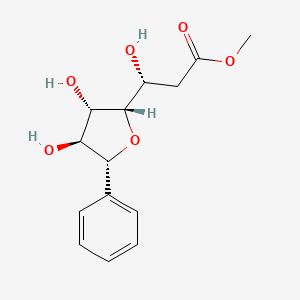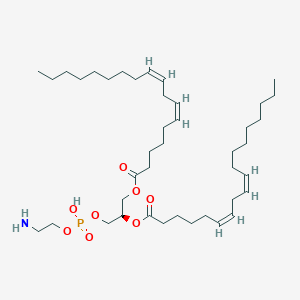
1,2-di-(6Z,9Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-di-(6Z,9Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the acyl substituent both at positions 1 and 2 is specified as (6Z,9Z)-octadecadienoyl respectively. It has a role as a mouse metabolite. It derives from a (6Z,9Z)-octadecadienoic acid.
Scientific Research Applications
Chemical Synthesis and Polymerization
- A study by Srisiri, Lee, & O'Brien (1995) reported the first chemical synthesis of a polymerizable 1,2-bis-substituted phosphoethanolamine. This approach is significant in the synthesis of complex phospholipids and has potential applications in creating novel polymers.
Lipid Analysis and Mass Spectrometry
- Dasgupta et al. (1987) investigated unusual phospholipid molecular species, including variants of phosphoethanolamine, using high performance liquid chromatography and mass spectrometry (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987). These techniques are crucial for the detailed analysis and understanding of complex lipids in biological systems.
Lipid Mixing and Membrane Studies
- Lin et al. (1995) conducted a calorimetric study of mixtures of different phosphoethanolamine derivatives, providing insights into the miscibility and phase behavior of these lipids in model membranes (Lin, Li, Brumbaugh, & Huang, 1995). Understanding these properties is essential for applications in membrane biophysics and drug delivery.
Gene Delivery Research
- Wölk et al. (2015) characterized binary lipid mixtures involving different phospholipids for gene delivery applications (Wölk, Janich, Meister, Drescher, Langner, Brezesinski, & Bakowsky, 2015). This research is crucial for developing efficient and stable vectors for gene therapy.
Protein-Liposome Interactions
- Triantafyllopoulou, Pippa, & Demetzos (2022) studied the interactions between serum proteins and liposomes containing phospholipids like phosphoethanolamine. This research is significant in understanding the in vivo behavior of liposomal drug delivery systems (Triantafyllopoulou, Pippa, & Demetzos, 2022).
properties
Product Name |
1,2-di-(6Z,9Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine |
|---|---|
Molecular Formula |
C41H74NO8P |
Molecular Weight |
740 g/mol |
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxypropyl] (6Z,9Z)-octadeca-6,9-dienoate |
InChI |
InChI=1S/C41H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,23-26,39H,3-16,21-22,27-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-,25-23-,26-24-/t39-/m1/s1 |
InChI Key |
UCFUYIHIAGCQOA-JINOUWTBSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C\CCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCC/C=C\C/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCC=CCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCC=CCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



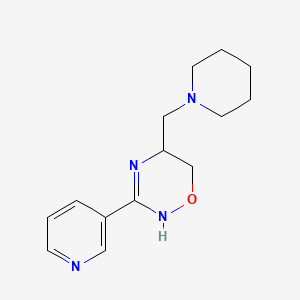
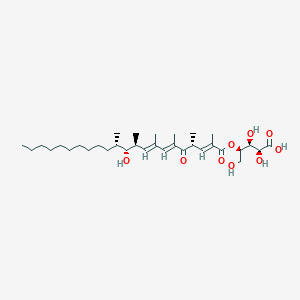

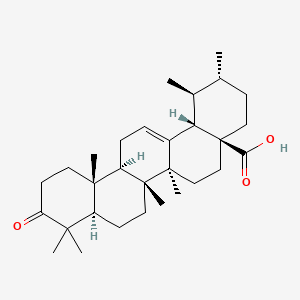

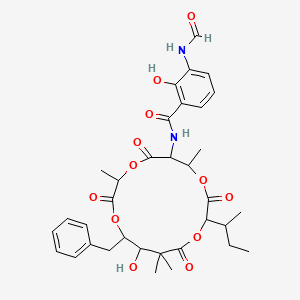
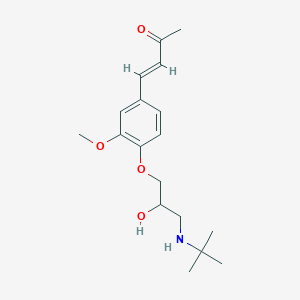
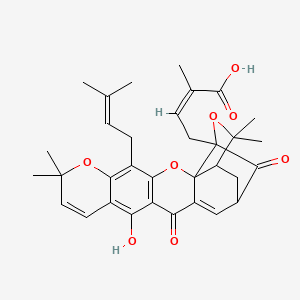
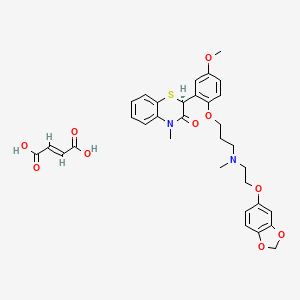
![(5S)-6-[(3S)-1-amino-14-methyl-1-oxopentadecan-3-yl]oxy-5-[[(3S)-3-hydroxy-15-methylhexadecanoyl]amino]-6-oxohexanoic acid](/img/structure/B1241093.png)
